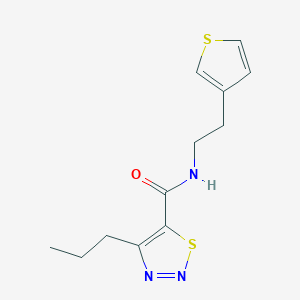

4-propyl-N-(2-(thiophen-3-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide

Description

4-Propyl-N-(2-(thiophen-3-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a propyl group at position 4 and a carboxamide-linked thiophen-3-yl ethyl side chain. The thiophen-3-yl ethyl moiety may act as a pharmacophore, influencing target binding or metabolic stability.

Properties

IUPAC Name |

4-propyl-N-(2-thiophen-3-ylethyl)thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS2/c1-2-3-10-11(18-15-14-10)12(16)13-6-4-9-5-7-17-8-9/h5,7-8H,2-4,6H2,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBNZRAONHLSNRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NCCC2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propyl-N-(2-(thiophen-3-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.

Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.

Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the carboxylic acid with an amine, typically under dehydrating conditions using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-propyl-N-(2-(thiophen-3-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring or the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, depending on the desired substitution.

Major Products Formed

Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Halogenated, alkylated, or arylated derivatives, depending on the substituents used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: As a probe for studying biological processes and as a potential therapeutic agent.

Medicine: As a candidate for drug development, particularly for its potential antimicrobial, anti-inflammatory, and anticancer properties.

Industry: As an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-propyl-N-(2-(thiophen-3-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The exact pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-propyl-N-(2-(thiophen-3-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide are compared below with key analogs from the literature:

Table 1: Structural and Functional Comparison of Thiadiazole Derivatives

Key Observations

Thiadiazole Isomerism : The 1,2,3-thiadiazole core in the target compound differs from 1,3,4-thiadiazole derivatives (e.g., ), which exhibit distinct electronic properties and biological activities due to sulfur and nitrogen positioning.

Side Chains: The thiophen-3-yl ethyl side chain in the target contrasts with pyrazolyl ethyl () or tosylethyl () groups, impacting hydrogen bonding and metabolic stability.

Functional Group Modifications : Replacing the carboxamide with carbohydrazide () introduces additional hydrogen-bonding sites, correlating with antioxidant and antitumor activities.

Thiophene Substitution : Thiophen-3-yl (target) vs. thiophen-2-yl () alters aromatic stacking interactions, affecting target binding specificity.

Research Findings and Implications

- Synthetic Accessibility : The target compound can likely be synthesized via carboxamide coupling reactions, as demonstrated for similar thiadiazoles (e.g., amine coupling with activated esters ).

- Biological Potential: While direct data are lacking, structurally related 1,2,3-thiadiazoles exhibit antimicrobial (), antitumor (), and imaging applications (). The thiophen-3-yl ethyl group may confer specificity for enzymes or receptors associated with these activities.

- Metabolic Considerations : The propyl group and carboxamide linkage may reduce susceptibility to hydrolysis compared to ester or hydrazide derivatives ().

Biological Activity

The compound 4-propyl-N-(2-(thiophen-3-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. Thiadiazoles are characterized by their five-membered ring structure containing nitrogen and sulfur atoms, which contribute to their pharmacological properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiadiazole ring and subsequent functionalization to introduce the propyl and thiophene groups. The synthetic pathway often utilizes techniques such as cyclization reactions and amide bond formation.

Antitumor Activity

Research indicates that thiadiazole derivatives exhibit significant antitumor activity. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines. A study demonstrated that certain thiadiazole derivatives can induce cell cycle arrest and apoptosis in cancer cells by inhibiting critical signaling pathways such as c-Met phosphorylation .

Table 1: Antitumor Activity of Thiadiazole Derivatives

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Inhibition of c-Met phosphorylation |

| Compound 51am | 2.54 | Induces apoptosis in MKN-45 cells |

| Compound 8k | 1.64 | Broad-spectrum fungicidal activity |

Antimicrobial Properties

Thiadiazoles are also noted for their antimicrobial properties. Studies have shown that derivatives can exhibit significant antibacterial and antifungal activities. For example, compounds with similar structures have displayed effectiveness against pathogens through mechanisms involving cell membrane disruption and inhibition of nucleic acid synthesis .

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazole derivatives has been explored in various studies. These compounds may exert their effects by modulating inflammatory pathways and reducing cytokine production in vitro .

Case Studies

- Antitumor Study : A recent investigation into the antitumor effects of thiadiazole derivatives revealed that a specific analogue demonstrated an IC50 value of 2.54 µM against c-Met, highlighting its potential as a targeted therapy for cancers associated with this receptor .

- Antimicrobial Evaluation : In another study focusing on antimicrobial activity, certain thiadiazole derivatives were tested against Staphylococcus aureus, yielding minimum inhibitory concentrations (MICs) that indicate strong bactericidal effects .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

- c-Met Inhibition : This receptor tyrosine kinase is implicated in tumor growth and metastasis; inhibition can lead to reduced tumor proliferation.

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antimicrobial Action : By disrupting cellular processes in pathogens, these compounds can effectively reduce microbial load.

Q & A

Q. What are the common synthetic routes for 1,2,3-thiadiazole carboxamide derivatives, and how can their purity be verified?

- Methodological Answer : A typical synthesis involves cyclization reactions using iodine and triethylamine in DMF, as described for analogous 1,3,4-thiadiazole derivatives . Starting reagents such as N-phenylhydrazinecarboxamides and isothiocyanatoethyl carboxamides are refluxed in acetonitrile, followed by cyclization to form the thiadiazole core. Purity is confirmed via ¹H/¹³C NMR spectroscopy and chromatographic methods (e.g., TLC with Rf values). For new compounds, microanalysis and mass spectrometry are essential to validate elemental composition .

Q. How are spectral techniques applied to confirm the structure of thiadiazole derivatives?

- Methodological Answer : ¹H NMR is used to identify proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm and propyl chain protons at δ 0.9–1.7 ppm). ¹³C NMR confirms carbonyl carbons (C=O at ~165–170 ppm) and thiadiazole ring carbons. IR spectroscopy verifies carboxamide N-H stretches (~3300 cm⁻¹) and C=O stretches (~1680 cm⁻¹). Mass spectrometry (e.g., ESI-MS) provides molecular ion peaks and fragmentation patterns .

Q. What biological activities are associated with thiadiazole carboxamides, and how are these evaluated experimentally?

- Methodological Answer : Thiadiazole derivatives exhibit antimicrobial, antitumor, and antiviral activities. In vitro assays include:

- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Antioxidant : DPPH radical scavenging assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 4-propyl-N-(2-(thiophen-3-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide?

- Methodological Answer : Key variables include:

- Solvent : Acetonitrile (reflux) for initial coupling; DMF for cyclization .

- Catalyst : Triethylamine enhances cyclization efficiency by scavenging HI .

- Temperature : Reflux (80–100°C) for rapid cyclization, minimizing side reactions.

- Workup : Adjust pH to precipitate intermediates (e.g., ammonia solution for thiosemicarbazide derivatives) .

Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved during structural elucidation?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to assign overlapping signals. For example, thiophene protons may couple with ethylenic protons, causing splitting patterns that require deconvolution .

- Computational Chemistry : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry .

Q. What strategies are effective for studying structure-activity relationships (SAR) in thiadiazole derivatives?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., propyl chain length, thiophene position) and assess bioactivity changes .

- Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., bacterial DNA gyrase or tubulin) .

- QSAR Modeling : Develop regression models correlating electronic (Hammett σ) or steric parameters (Taft Es) with activity data .

Q. How can degradation pathways of this compound be analyzed under physiological conditions?

- Methodological Answer :

- Stability Studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at timed intervals .

- Metabolite Identification : Use LC-MS/MS to detect oxidative metabolites (e.g., sulfoxides from thiophene oxidation) .

- Kinetic Analysis : Apply pseudo-first-order kinetics to calculate half-life (t₁/₂) and activation energy (Eₐ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.